N-Isopropylmaleimide

Beschreibung

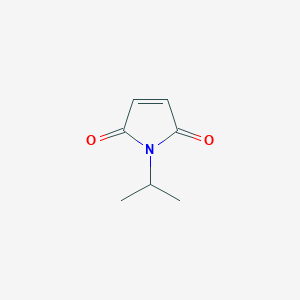

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-propan-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)8-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDOCLXQTQYUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910286 | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-93-4, 29720-92-1 | |

| Record name | N-Isopropylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylmethyl maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029720921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Isopropylmaleimide: Chemical Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and key applications of N-Isopropylmaleimide, a valuable reagent in the fields of bioconjugation and pharmaceutical sciences.

Chemical Properties and Structure

This compound is a derivative of maleimide featuring an isopropyl group attached to the nitrogen atom. This substitution influences its physical and chemical characteristics, making it a versatile tool for various chemical modifications.

Chemical Structure:

The structure of this compound consists of a five-membered pyrrole-2,5-dione ring, which contains a reactive carbon-carbon double bond, and an N-isopropyl substituent.

Caption: Chemical structure of this compound.

Quantitative Chemical Properties:

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1] |

| Physical State | Powder | [1] |

| Boiling Point | 217.6 °C | [1] |

| Density | 1.177 g/cm³ | |

| Solubility | Data not readily available. Expected to be soluble in many organic solvents. | |

| Melting Point | Not consistently reported; may be a low-melting solid or liquid at room temperature. |

Spectroscopic Data:

-

¹H NMR (500 MHz, CDCl₃):

-

δ 6.61 (s, 2H, CH=CH)

-

δ 4.32 (m, 1H, N-CH)

-

δ 1.36 (d, 6H, CH₃)

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 170.8 (C=O)

-

δ 133.9 (CH=CH)

-

δ 42.9 (N-CH)

-

δ 20.0 (CH₃)

-

-

Infrared (IR) Spectroscopy: Key absorptions are expected for the C=O stretch of the imide (around 1700-1780 cm⁻¹), C=C stretch of the maleimide ring (around 1600-1650 cm⁻¹), and C-H stretches of the isopropyl group (around 2850-2970 cm⁻¹).

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound:

A common method for synthesizing N-substituted maleimides involves a two-step process: the formation of a maleamic acid intermediate followed by cyclodehydration.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Methodology:

-

Formation of N-Isopropylmaleamic Acid:

-

Dissolve maleic anhydride in a suitable anhydrous solvent, such as diethyl ether or acetone, in a flask equipped with a stirrer.

-

Slowly add an equimolar amount of isopropylamine to the solution while stirring. The reaction is typically exothermic.

-

Continue stirring at room temperature for 1-2 hours. The N-isopropylmaleamic acid will precipitate out of the solution.

-

Collect the solid product by suction filtration and wash with cold solvent.

-

-

Cyclodehydration to this compound:

-

Suspend the dried N-isopropylmaleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.

-

Heat the mixture, for example on a steam bath, with stirring for approximately 30-60 minutes, or until the solid dissolves.

-

Cool the reaction mixture and pour it into ice water to precipitate the crude this compound.

-

Collect the crude product by suction filtration and wash thoroughly with cold water.

-

Purification of this compound:

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, cyclohexane).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by suction filtration and dry under vacuum.

-

-

Flash Column Chromatography:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto a silica gel column.

-

Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity if necessary.

-

Collect the fractions containing the pure product and concentrate them under reduced pressure.

-

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development stems from the high reactivity of the maleimide group towards thiol (sulfhydryl) groups.

Thiol-Maleimide Michael Addition:

The carbon-carbon double bond in the maleimide ring is electron-deficient and readily undergoes a Michael addition reaction with nucleophiles, particularly thiols from cysteine residues in proteins and peptides. This reaction is highly specific and proceeds efficiently under physiological conditions (pH 6.5-7.5), forming a stable thioether bond.

Application in Antibody-Drug Conjugates (ADCs):

A significant application of maleimide-containing molecules is in the construction of antibody-drug conjugates (ADCs). In this context, a potent cytotoxic drug is linked to a monoclonal antibody via a linker that often contains a maleimide moiety. The antibody directs the ADC to cancer cells expressing a specific antigen on their surface. Following binding and internalization, the linker is cleaved, releasing the cytotoxic drug inside the cancer cell, leading to targeted cell death.

Caption: Schematic of the thiol-maleimide reaction in the formation of an Antibody-Drug Conjugate (ADC).

This targeted delivery approach aims to increase the therapeutic window of the cytotoxic agent by maximizing its efficacy at the tumor site while minimizing systemic toxicity. The stability of the thioether bond formed from the maleimide-thiol reaction is critical to prevent premature drug release in circulation.

References

An In-depth Technical Guide to the Synthesis of N-Isopropylmaleimide from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Isopropylmaleimide, a valuable reagent in bioconjugation and polymer chemistry, from the readily available starting material, maleic anhydride. This document details the core synthetic pathways, provides specific experimental protocols, and presents quantitative data to aid in the selection and optimization of the synthetic method.

Introduction

This compound is a chemical compound featuring a maleimide group substituted with an isopropyl moiety. The electrophilic nature of the maleimide double bond makes it highly reactive towards nucleophiles, particularly thiols, in a Michael addition reaction. This specific reactivity is widely exploited in bioconjugation for labeling proteins and other biomolecules. Furthermore, this compound serves as a monomer in the synthesis of polymers with tailored thermal and mechanical properties. The synthesis of this compound from maleic anhydride is a fundamental process for ensuring a high-purity supply of this important chemical entity.

Core Synthesis Pathways

The synthesis of this compound from maleic anhydride primarily proceeds through a two-step reaction sequence. This involves the initial formation of an intermediate, N-isopropylmaleamic acid, followed by a cyclodehydration reaction to yield the final product. Variations of this process, including one-pot syntheses, have been developed to improve efficiency and yield.

The overall reaction is as follows:

Step 1: Synthesis of N-isopropylmaleamic acid

The first step involves the nucleophilic attack of isopropylamine on one of the carbonyl carbons of maleic anhydride. This ring-opening reaction is typically fast and exothermic, leading to the formation of the corresponding N-isopropylmaleamic acid. The reaction is generally carried out in a suitable solvent to control the reaction temperature and facilitate handling of the reactants.

Step 2: Cyclodehydration of N-isopropylmaleamic acid

The second and more challenging step is the intramolecular cyclization of N-isopropylmaleamic acid to form the five-membered imide ring of this compound. This dehydration reaction requires the removal of a molecule of water and is typically achieved through one of the following methods:

-

Chemical Dehydration: This method employs a dehydrating agent, such as acetic anhydride, in the presence of a catalyst like sodium acetate.[1] The reaction proceeds by forming a mixed anhydride intermediate, which then undergoes cyclization.

-

Azeotropic Dehydration: In this method, the N-isopropylmaleamic acid is heated in a solvent that forms an azeotrope with water, such as toluene or xylene.[2] An acid catalyst, like p-toluenesulfonic acid, is often used to promote the reaction. The water produced during the reaction is continuously removed from the reaction mixture as an azeotrope, driving the equilibrium towards the formation of the maleimide.

-

One-Pot Synthesis: To streamline the process, a one-pot synthesis can be employed where both the formation of the maleamic acid and its subsequent cyclodehydration are carried out in the same reaction vessel without isolation of the intermediate. This is often achieved by using a solvent that also acts as a dehydrating agent or by carefully controlling the reaction conditions.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound.

| Method | Reactants | Solvent | Catalyst/Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| One-Pot Synthesis | Maleic anhydride, Isopropylamine | Glacial Acetic Acid | Glacial Acetic Acid | 118 | 1 | 80 | |

| One-Pot Synthesis | Maleic anhydride, Isopropylamine | Glacial Acetic Acid | Glacial Acetic Acid | 118 | 2 | 66.9 | |

| One-Pot Synthesis | Maleic anhydride, Isopropylamine | Glacial Acetic Acid | Glacial Acetic Acid | Not specified | 2 | 61 | |

| Two-Step (General N-alkylmaleimide) | N-alkylmaleamic acid | Acetic Anhydride | Sodium Acetate | Not specified | - | - | [1] |

| Two-Step (General N-alkylmaleimide) | N-alkylmaleamic acid | Toluene | p-Toluenesulfonic Acid | Reflux | - | - | [2] |

Experimental Protocols

One-Pot Synthesis of this compound in Glacial Acetic Acid

This protocol is adapted from a patented procedure and offers a straightforward one-pot method for the synthesis of this compound.

Materials:

-

Maleic anhydride (9.8 g, 0.1 mol)

-

Isopropylamine (5.7 g, 0.096 mol)

-

Glacial acetic acid (125-150 mL)

Procedure:

-

In a reaction flask equipped with a stirrer and a reflux condenser, combine maleic anhydride and glacial acetic acid.

-

While stirring, slowly add isopropylamine to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

-

After the addition is complete, heat the reaction mixture to 118 °C and maintain this temperature for 1-2 hours.

-

After the reaction period, the reaction mixture can be worked up to isolate the this compound. This typically involves cooling the mixture and removing the acetic acid, followed by purification of the product.

Yield: 61-80%

General Two-Step Synthesis of N-Alkylmaleimides

This section outlines the general procedures for the two-step synthesis, which can be adapted for this compound.

Materials:

-

Maleic anhydride

-

Isopropylamine

-

Anhydrous diethyl ether (or other suitable solvent)

Procedure:

-

Dissolve maleic anhydride in anhydrous diethyl ether in a flask equipped with a stirrer and a dropping funnel.

-

Slowly add a solution of isopropylamine in diethyl ether to the maleic anhydride solution with stirring.

-

The N-isopropylmaleamic acid will precipitate out of the solution as a solid.

-

Stir the suspension at room temperature for a period to ensure complete reaction.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Materials:

-

N-isopropylmaleamic acid

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

-

In a flask, combine N-isopropylmaleamic acid, acetic anhydride, and anhydrous sodium acetate.

-

Heat the mixture with stirring to facilitate the cyclodehydration reaction. The reaction temperature and time will need to be optimized.

-

After the reaction is complete, the mixture is typically poured into ice-water to precipitate the this compound and hydrolyze the excess acetic anhydride.

-

The solid product is collected by filtration, washed with water, and then purified, for example, by recrystallization.[1]

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound from maleic anhydride.

Experimental Workflow for One-Pot Synthesis

Caption: Experimental workflow for the one-pot synthesis of this compound.

Conclusion

The synthesis of this compound from maleic anhydride is a well-established and versatile process. Both the one-pot and two-step synthetic routes offer viable methods for obtaining this important compound. The choice of method will depend on factors such as the desired purity, scale of the reaction, and available equipment. The one-pot synthesis in glacial acetic acid provides a direct and efficient route, while the two-step method allows for the isolation and characterization of the intermediate N-isopropylmaleamic acid, potentially leading to a higher purity final product. This guide provides the necessary technical details to enable researchers and professionals to successfully synthesize this compound for their specific applications.

References

An In-depth Technical Guide to the N-Isopropylmaleimide Thiol Reaction: Mechanism, Kinetics, and Applications in Probing Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Michael addition reaction between N-isopropylmaleimide (NIPAM) and thiols, a cornerstone of bioconjugation and chemical biology. We delve into the core reaction mechanism, present quantitative kinetic data, detail experimental protocols for reaction monitoring and protein labeling, and explore the application of NIPAM as a chemical probe to investigate key cellular signaling pathways.

Core Principles: The Thiol-Maleimide Michael Addition

The reaction between a maleimide, such as this compound, and a thiol proceeds via a Michael addition mechanism.[1] This highly efficient and selective reaction forms a stable carbon-sulfur bond, making it a favored method for conjugating molecules to proteins, peptides, and other biomolecules containing cysteine residues.[2][3]

The core of the reaction involves the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electron-deficient carbons of the maleimide's carbon-carbon double bond.[3] This process is most efficient in polar solvents like water or DMSO, which facilitate the formation of the reactive thiolate.[3] The resulting product is a stable thioether linkage within a succinimide ring structure.[4]

dot

Caption: The Michael addition of a thiol to this compound.

Quantitative Analysis of Reaction Kinetics

The rate of the NIPAM-thiol reaction is influenced by several factors, most notably pH, temperature, and the specific reactants involved. While specific kinetic data for this compound is limited in the readily available literature, extensive data exists for the closely related N-ethylmaleimide (NEM), which provides a strong basis for understanding NIPAM's reactivity. The reaction is typically second-order, and the rate is significantly dependent on the concentration of the reactive thiolate anion.[5]

Table 1: Second-Order Rate Constants for N-Ethylmaleimide (NEM) with Various Thiols

| Thiol Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reaction Conditions | Reference |

| Cysteine | 1.0 x 10³ | pH 7.0, 25°C | [5] |

| Glutathione | 5.6 x 10² | pH 7.4, 25°C | [6] |

| 2-Mercaptoethanol | 1.2 x 10³ | pH 7.0, 25°C | [5] |

Table 2: Influence of pH on the Reaction of NEM with Thiols

| pH | Relative Reaction Rate | Key Considerations | Reference |

| < 6.5 | Slow | The thiol group is predominantly protonated (R-SH), reducing nucleophilicity. | [3] |

| 6.5 - 7.5 | Optimal | A good balance between thiolate (R-S⁻) concentration and maleimide stability.[3] | [3] |

| > 7.5 | Fast | Increased concentration of the reactive thiolate anion. However, the maleimide ring becomes more susceptible to hydrolysis, and reaction with primary amines (e.g., lysine) becomes a competing side reaction.[3] | [3] |

Potential Side Reactions

While the thiol-maleimide reaction is highly selective, researchers should be aware of potential side reactions that can impact the yield and purity of the desired conjugate.

-

Hydrolysis of the Maleimide Ring: At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative.[3]

-

Reaction with Amines: At alkaline pH, primary amines, such as the side chain of lysine residues, can also react with the maleimide, leading to a loss of selectivity.[3]

-

Thiazine Rearrangement: For peptides with an N-terminal cysteine, the initial thioether adduct can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring. This is more prevalent at neutral to basic pH.[4]

dot

Caption: Desired reaction and potential side reactions of this compound.

Experimental Protocols

Protocol for Monitoring NIPAM-Thiol Reaction Kinetics by UV-Vis Spectroscopy

This protocol allows for the determination of the second-order rate constant for the reaction between NIPAM and a thiol-containing compound. The reaction can be monitored by observing the decrease in absorbance of the maleimide group at approximately 302 nm.[1]

Materials:

-

This compound (NIPAM)

-

Thiol-containing compound (e.g., L-cysteine, glutathione)

-

Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0, degassed)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of NIPAM in the reaction buffer.

-

Prepare a 100 mM stock solution of the thiol compound in the reaction buffer.

-

-

Reaction Setup:

-

In a quartz cuvette, add the appropriate volume of reaction buffer.

-

Add a specific volume of the NIPAM stock solution to achieve the desired final concentration (e.g., 100 µM).

-

Initiate the reaction by adding a specific volume of the thiol stock solution to achieve a desired final concentration (e.g., 1 mM, ensuring a pseudo-first-order condition with the thiol in excess).

-

-

Data Acquisition:

-

Immediately start monitoring the decrease in absorbance at 302 nm over time.

-

Record data at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

The slope of the linear portion of this plot will be the negative of the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k) by dividing k' by the concentration of the thiol: k = k' / [Thiol].

-

General Protocol for Protein Labeling with NIPAM

This protocol provides a general guideline for conjugating NIPAM to a protein containing accessible cysteine residues.

Materials:

-

Protein with free cysteine(s)

-

This compound (NIPAM)

-

Conjugation Buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5, degassed)

-

Quenching Reagent (e.g., 1 M L-cysteine or 2-mercaptoethanol)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

Prepare NIPAM Stock Solution: Immediately before use, dissolve NIPAM in a water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-100 mM.

-

Conjugation Reaction:

-

Add the NIPAM stock solution to the protein solution to achieve a 10-20 fold molar excess of NIPAM over the protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench the Reaction: Add the quenching reagent to a final concentration that is in excess of the initial NIPAM concentration to react with any unreacted maleimide.

-

Purification: Remove excess NIPAM and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

-

Characterization: Confirm conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE (if the conjugate has a significant mass change).

Application of NIPAM in Probing Cellular Signaling Pathways

Thiol-reactive compounds like NIPAM are valuable tools for studying signaling pathways that are regulated by the redox state of cysteine residues in key proteins. Two such pathways are the Keap1-Nrf2 and NF-κB pathways.

Investigating the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[7][8] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation.[8] Electrophiles and reactive oxygen species can modify reactive cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.[7][8] NIPAM, as a thiol-reactive electrophile, can be used to probe this pathway.

dot

Caption: Workflow for studying Nrf2 activation using NIPAM.

Probing the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival.[9][10] Its activation is often dependent on the IκB kinase (IKK) complex, which contains cysteine residues that are sensitive to the cellular redox state. Thiol-alkylating agents have been shown to inhibit NF-κB activation.[5] NIPAM can be used to investigate the role of reactive thiols in the regulation of this pathway.

dot

Caption: Workflow for studying NF-κB inhibition using NIPAM.

Conclusion

The this compound-thiol reaction is a robust and versatile tool in the arsenal of researchers in chemical biology and drug development. Its high selectivity, rapid kinetics, and the stability of the resulting thioether bond make it an ideal choice for bioconjugation. A thorough understanding of its mechanism, kinetics, and potential side reactions, as detailed in this guide, is crucial for its successful implementation. Furthermore, the ability of NIPAM to react with key cysteine residues in signaling proteins makes it a valuable probe for dissecting complex cellular pathways, offering insights into disease mechanisms and potential therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Table 9, NF-kB Activation Pathway Selectivity of Probe and analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Determining the Solubility of N-Isopropylmaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of N-Isopropylmaleimide in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols and the critical factors influencing its stability in aqueous solutions. The information herein is intended to equip researchers with the necessary knowledge to accurately assess the solubility of this compound for a range of applications in drug discovery and development.

Solubility Data for this compound

Table 1: Experimental Solubility of this compound

| Solvent/Buffer System | Temperature (°C) | pH | Method Used | Solubility (mg/mL) | Solubility (mM) | Observations |

| DMSO | ||||||

| Water | ||||||

| Phosphate-Buffered Saline (PBS) | ||||||

| Tris Buffer | ||||||

| Citrate Buffer | ||||||

| Other (Specify) |

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a compound like this compound. The choice of method often depends on the required accuracy, throughput, and the stage of the research.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., DMSO, water, or a specific aqueous buffer) in a sealed vial. The amount of compound added should be sufficient to ensure that undissolved solids remain after equilibration.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation can be achieved using a shaker or a rotator.

-

Phase Separation: After equilibration, allow the suspension to settle. Subsequently, separate the saturated solution from the undissolved solid by centrifugation or filtration. Filtration should be performed using a filter that does not bind the compound of interest.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of this compound in that specific solvent at the given temperature.

Kinetic (Apparent) Solubility Assay

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to estimate the solubility of compounds. These methods measure the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: Perform serial dilutions of the DMSO stock solution in a multi-well plate.

-

Addition of Aqueous Buffer: Add a specific volume of the desired aqueous buffer to each well containing the DMSO dilutions. The final DMSO concentration should typically be kept low (e.g., 1-5%) to minimize its co-solvent effect.

-

Incubation and Precipitation Detection: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours). The formation of a precipitate can be detected by various methods, including:

-

Nephelometry: Measures the light scattering caused by insoluble particles.

-

Turbidimetry: Measures the reduction in light transmission due to turbidity.

-

Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitated material, the concentration of the dissolved compound is measured.

-

-

Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitate is observed.

Stability of this compound in Aqueous Buffers: The Impact of Hydrolysis

Maleimides, including this compound, are susceptible to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH. This hydrolysis involves the opening of the maleimide ring to form a maleamic acid derivative, which is generally more water-soluble but lacks the reactivity of the parent maleimide. The rate of hydrolysis is dependent on pH, temperature, and buffer composition.

It is crucial to consider the stability of this compound when preparing and storing aqueous solutions, as significant degradation can occur over time, impacting the accuracy of experimental results. For applications requiring the intact maleimide moiety, it is recommended to prepare fresh solutions and use them promptly, especially when working with buffers at or above pH 7.

Visualizing Experimental Workflows and Chemical Processes

To aid in the understanding of the experimental procedures and the chemical behavior of this compound, the following diagrams are provided.

Caption: Workflow for determining the solubility of this compound.

Caption: Hydrolysis of this compound in an aqueous buffer.

N-Isopropylmaleimide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Molecular Properties, Synthesis, and Application of N-Isopropylmaleimide in Bioconjugation and Targeted Therapeutics.

Introduction

This compound is a chemical compound that serves as a crucial building block and reagent in the fields of organic chemistry, biochemistry, and pharmaceutical sciences. Its utility is primarily derived from the maleimide group, which exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups present in cysteine residues of proteins and peptides. This specific reactivity forms the basis of its widespread use in bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound for researchers, scientists, and professionals involved in drug development.

Core Molecular Data

A clear understanding of the fundamental molecular properties of this compound is essential for its effective application in research and development. The key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Monoisotopic Mass | 139.06332 Da |

| CAS Number | 1073-93-4 |

| Boiling Point | 217.6 °C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the reaction of maleic anhydride with isopropylamine to form the intermediate N-isopropylmaleamic acid, followed by cyclodehydration to yield the final product.

Step 1: Formation of N-isopropylmaleamic acid

-

In a suitable reaction vessel, dissolve maleic anhydride in a dry, aprotic solvent such as diethyl ether or toluene at room temperature.

-

Slowly add an equimolar amount of isopropylamine to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Continue stirring the reaction mixture for 1-2 hours at room temperature. The N-isopropylmaleamic acid intermediate will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

-

Dry the N-isopropylmaleamic acid under vacuum.

Step 2: Cyclodehydration to this compound

-

Suspend the dried N-isopropylmaleamic acid in a mixture of acetic anhydride and a catalytic amount of a weak base, such as sodium acetate.

-

Heat the mixture with stirring to a temperature of 80-100°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the this compound.

-

Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain pure this compound.

Bioconjugation Protocol: Thiol-Maleimide Ligation

The reaction of this compound with thiol groups on proteins, such as those from cysteine residues, is a cornerstone of its application in drug development. The following is a general protocol for the conjugation of a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

-

Thiol-containing protein (e.g., monoclonal antibody)

-

This compound or a derivative

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, degassed)[]

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)), if disulfide bond reduction is required[]

-

Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-50 fold molar excess of a reducing agent like TCEP and incubate for 1-2 hours at room temperature. Remove the excess reducing agent by dialysis or using a desalting column.

-

Maleimide Solution Preparation: Dissolve the this compound derivative in a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

-

Conjugation Reaction: Add the maleimide stock solution to the prepared protein solution. A 10-20 fold molar excess of the maleimide derivative over the protein is typically used. The reaction is generally carried out at room temperature for 1-4 hours or overnight at 4°C, with gentle stirring and protected from light if the maleimide is fluorescently labeled.[2]

-

Quenching: Add a molar excess of a quenching reagent to cap any unreacted maleimide groups.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted small molecules.[2]

-

Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) and confirm its purity and integrity.

Signaling Pathways and Applications in Drug Development

This compound itself is not a signaling molecule. Instead, its critical role in drug development is as a highly efficient linker for attaching therapeutic payloads to targeting moieties, such as monoclonal antibodies, to create antibody-drug conjugates (ADCs).[] These ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells that overexpress a specific target antigen, thereby minimizing systemic toxicity.[]

The targeting antibody of the ADC binds to its specific antigen on the surface of a cancer cell. This binding can trigger the internalization of the ADC-antigen complex. Once inside the cell, the linker is designed to be cleaved under specific intracellular conditions (e.g., acidic environment of lysosomes or presence of specific enzymes), releasing the cytotoxic payload. The released drug can then exert its therapeutic effect, often by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.

Caption: Workflow of an Antibody-Drug Conjugate utilizing an this compound-based linker.

The maleimide-thiol conjugation reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether bond.[]

Caption: Chemical reaction mechanism of thiol-maleimide conjugation.

References

Spectroscopic Properties of N-Isopropylmaleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of N-Isopropylmaleimide, a key reagent and building block in bioconjugation, polymer chemistry, and drug development. This document summarizes available spectroscopic data, outlines experimental protocols for its characterization, and provides visual workflows for these analytical techniques.

Introduction to this compound

This compound (C₇H₉NO₂) is an α,β-unsaturated imide featuring a reactive double bond that readily participates in Michael addition reactions, particularly with thiols. This reactivity makes it a valuable tool for the selective modification of cysteine residues in proteins and peptides. A thorough understanding of its spectroscopic properties is crucial for monitoring reaction kinetics, characterizing conjugates, and developing new materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl, methine, and methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.61 | s | - | 2H | CH=CH |

| 4.32 | m | 7.0 | 1H | N-CH |

| 1.36 | d | 7.0 | 6H | CH₃ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C=O |

| 133.9 | CH=CH |

| 42.9 | N-CH |

| 20.0 | CH₃ |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Experimental Workflow for NMR Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: Expected UV-Vis Absorption Properties of this compound

| Wavelength of MaximumAbsorption (λmax) | Molar Absorptivity (ε) | Electronic Transition |

| ~300 nm (predicted) | Not available | π → π* |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

-

Measure the absorbance of the series of dilutions at the λmax.

-

-

Data Analysis: Plot a calibration curve of absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Experimental Workflow for UV-Vis Spectroscopy

Fluorescence Spectroscopy

The fluorescence properties of N-substituted maleimides are highly dependent on the nature of the substituent and the solvent environment. Simple N-alkylmaleimides are generally considered to be non-fluorescent or very weakly fluorescent. However, the introduction of fluorophores to the maleimide structure is a common strategy for creating fluorescent probes. For instance, N-(1-pyrene)maleimide is non-fluorescent in aqueous solution but becomes strongly fluorescent upon reaction with a thiol group.[3] Given the lack of specific data, it is presumed that this compound itself does not exhibit significant fluorescence.

Table 4: Expected Fluorescence Properties of this compound

| Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) |

| Not applicable | Not applicable | Expected to be very low |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Dissolve the sample in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

-

Record an emission spectrum by exciting the sample at a fixed wavelength (typically the excitation maximum) and scanning the emission wavelengths.

-

-

Quantum Yield Determination (if applicable): The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield. This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | =C-H (vinyl) |

| ~2980-2960 | C-H stretch | -CH₃ (isopropyl) |

| ~2870 | C-H stretch | -CH (isopropyl) |

| ~1770 and ~1700 | C=O stretch (asymmetric and symmetric) | Imide |

| ~1640 | C=C stretch | Alkene |

| ~1470 | C-H bend | -CH₃ (isopropyl) |

| ~1380 | C-H bend | -CH (isopropyl) |

| ~830 | C-H bend (out-of-plane) | =C-H (vinyl) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (for liquid sample):

-

Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

ATR: Place a drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Experimental Workflow for FTIR Spectroscopy

Conclusion

This guide provides a comprehensive overview of the spectroscopic properties of this compound based on available data and established principles for related compounds. The provided NMR data offers a definitive structural characterization. While specific experimental data for UV-Vis, fluorescence, and IR spectroscopy of this compound are not widely reported, this guide presents the expected spectral characteristics and detailed protocols for their determination. These methodologies and expected results will serve as a valuable resource for researchers utilizing this compound in their work, enabling them to effectively characterize their starting materials and reaction products.

References

N-Isopropylmaleimide as a Michael Acceptor for Cysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropylmaleimide (NIPM) as a Michael acceptor for cysteine residues. It covers the core principles of the thiol-maleimide reaction, quantitative data on reactivity and stability, detailed experimental protocols, and the application of this chemistry in modulating cellular signaling pathways.

Core Principles: The Thiol-Maleimide Michael Addition

The reaction between this compound and the thiol group of a cysteine residue is a cornerstone of bioconjugation.[1] This reaction, a Michael addition, involves the nucleophilic attack of the thiolate anion of cysteine on one of the carbon atoms of the maleimide's electron-deficient double bond.[2] This process results in the formation of a stable, covalent thioether bond.[1] The high selectivity for thiols over other nucleophilic amino acid residues, such as lysine, is achieved within a pH range of 6.5 to 7.5.[3] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

The reaction rate is dependent on the concentration of the more nucleophilic thiolate anion, which is in equilibrium with the protonated thiol. Consequently, the reaction is pH-dependent, with slower rates at lower pH values where the thiol form predominates.

Quantitative Data on Reactivity and Stability

The stability of the resulting thiosuccinimide adduct is a critical consideration, particularly for in vivo applications. The primary pathway for the degradation of the maleimide-cysteine linkage is a retro-Michael reaction, which can lead to the exchange of the conjugated molecule with other thiols, such as glutathione.[4] This can result in off-target effects and reduced efficacy.[4]

The following tables summarize comparative stability data for different N-substituted maleimides. It is important to note that this compound, as an N-alkyl maleimide, is expected to exhibit stability profiles similar to those listed for this class.

Table 1: Comparative Stability of Cysteine-Linked Adducts

| Maleimide Type | Deconjugation in Serum (7 days at 37°C) | Reference |

| N-alkyl maleimides | 35-67% | [5] |

| N-aryl maleimides | < 20% | [5] |

Table 2: Half-lives of Thiosuccinimide Adducts in the Presence of Glutathione

| Thiol Adduct | Half-life of Conversion (hours) | Reference |

| N-ethylmaleimide - 4-mercaptophenylacetic acid | 20 - 80 | [6] |

| N-ethylmaleimide - N-acetylcysteine | 20 - 80 | [6] |

Experimental Protocols

General Protocol for NIPM Conjugation to a Cysteine-Containing Protein

This protocol provides a general framework for the conjugation of this compound to a protein containing an accessible cysteine residue.

Materials:

-

Protein with accessible cysteine residue(s)

-

This compound (NIPM)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 7.0-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

-

NIPM Stock Solution: Prepare a 10 mM stock solution of NIPM in anhydrous DMSO or DMF immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the NIPM stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding a quenching reagent to a final concentration that is in a 50-fold molar excess to the initial amount of NIPM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess NIPM and quenching reagent by size-exclusion chromatography or dialysis.

Quantification of Conjugation Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the efficiency of the conjugation reaction. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose.[7]

Instrumentation:

-

HPLC system with a C4 or C18 reversed-phase column

-

UV detector

-

Mass spectrometer (optional, for confirmation of adduct mass)

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Sample Preparation: Dilute a small aliquot of the purified conjugate and the unconjugated protein in Mobile Phase A.

-

Chromatography: Inject the samples onto the equilibrated column. Elute with a linear gradient of Mobile Phase B.

-

Data Analysis: Monitor the elution profile at 280 nm. The unconjugated protein will elute at an earlier retention time than the more hydrophobic NIPM-conjugated protein. The ratio of the peak areas can be used to estimate the conjugation efficiency.

Characterization by Mass Spectrometry

Mass spectrometry (MS) provides a definitive method for confirming the formation of the NIPM-cysteine adduct and determining the precise molecular weight of the conjugate.[8]

Procedure:

-

Sample Preparation: The purified conjugate can be analyzed directly or after enzymatic digestion (e.g., with trypsin) for peptide mapping.

-

MS Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization).

-

Data Analysis: The mass of the NIPM-cysteine adduct will be the mass of the protein or peptide plus 139.15 Da for each conjugated NIPM molecule. For peptide mapping, the modification will be observed on cysteine-containing peptides.

Visualization of Mechanisms and Workflows

Reaction Mechanism and Experimental Workflow

Application in Signaling Pathway Modulation: The KEAP1-NRF2 Pathway

N-substituted maleimides can be used as covalent inhibitors to modulate cellular signaling pathways. A prominent example is the inhibition of Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the NRF2-mediated antioxidant response.[9] Covalent modification of specific cysteine residues on KEAP1 by electrophiles like maleimides disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2.[10] In the nucleus, NRF2 activates the transcription of antioxidant and cytoprotective genes.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of the Maleimide Group

For Researchers, Scientists, and Drug Development Professionals

The maleimide functional group is a cornerstone of modern bioconjugation, prized for its ability to form stable, covalent bonds with biomolecules.[] Its widespread adoption in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other molecular probes stems from its highly selective reactivity, particularly towards thiol groups found in cysteine residues.[2] This guide provides a comprehensive exploration of the electrophilicity of the maleimide group, detailing its reaction mechanisms, kinetics, stability considerations, and practical applications.

The Core Chemistry: Thiol-Maleimide Michael Addition

The reactivity of the maleimide group is driven by the electron-deficient carbon-carbon double bond within its five-membered ring. This feature makes it an excellent Michael acceptor, readily undergoing a conjugate addition reaction with nucleophiles.[3] The most prominent reaction in bioconjugation is the Michael addition with a thiol group (typically from a cysteine residue), which forms a stable thiosuccinimide linkage.[4]

The reaction is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the vinyl carbons of the maleimide ring.[5] This process is highly efficient and typically requires no catalyst, proceeding smoothly under mild physiological conditions.[4]

Caption: General mechanism of the thiol-maleimide Michael addition.

Key Factors Influencing Reactivity

The efficiency and selectivity of the thiol-maleimide conjugation are critically dependent on several factors, most notably pH.

-

pH Dependence: The reaction rate is highly pH-dependent. The optimal pH range is 6.5 to 7.5 .[6][7] Below pH 6.5, the concentration of the reactive thiolate anion is low because the thiol group (pKa ≈ 8.5) remains protonated, significantly slowing the reaction.[8][9] Above pH 7.5, the reaction loses selectivity as maleimides begin to react with primary amines, such as the side chain of lysine.[6] Furthermore, the maleimide ring itself is susceptible to hydrolysis at alkaline pH.[6][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the chemoselectivity within the optimal range.[6][10]

-

Solvents: The reaction proceeds efficiently in polar solvents like water, DMSO, and DMF, which help to stabilize the charged intermediates.[5]

-

Substituents: The electronic nature of substituents on both the maleimide and the thiol can influence reaction kinetics. Electron-withdrawing groups on the maleimide can increase its electrophilicity, while the pKa of the thiol determines the concentration of the reactive thiolate at a given pH.[11]

Quantitative Data on Maleimide Reactivity and Stability

The stability of both the maleimide group and the resulting thiosuccinimide adduct is a critical consideration in experimental design and for the long-term efficacy of bioconjugates.

Table 1: Stability of Maleimide to Hydrolysis

The maleimide ring can be irreversibly opened by hydrolysis to form an unreactive maleamic acid derivative.[6] This reaction is accelerated by increased pH and temperature.[12]

| pH | Temperature | Half-life of Maleimide Derivative | Reference |

| 7.4 | 37°C | ~14 hours | Adapted from a study on 8-arm-PEG10k-maleimide.[12] |

| 8.5 | Not stated | Rate increases significantly | Hydrolysis becomes a major competing reaction.[13][14][15] |

| >12 | Not stated | Rapid hydrolysis | The rate of hydrolysis increases substantially in highly alkaline conditions. |

Table 2: Stability of Thiosuccinimide Adducts

The thiosuccinimide bond, while generally stable, can undergo a retro-Michael reaction , especially in the presence of other thiols like glutathione in the physiological environment.[16][17] This can lead to deconjugation or payload exchange.[18] The stability is influenced by the substituents on the maleimide.

| N-Substituent on Maleimide | Thiol Reactant | Half-life of Adduct (in presence of Glutathione) | Extent of Conversion (Thiol Exchange) | Reference |

| N-ethyl maleimide (NEM) | Mercaptophenylacetic acid | 3.1 - 18 hours | 12.3% - 89.5% | [11] |

| N-phenyl maleimide (NPM) | Mercaptophenylacetic acid | Rapid exchange observed | High | [11] |

| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine | ~258 hours | ~0.8% - 90.7% | [11] |

Note: The rate of the retro-Michael reaction is highly dependent on the specific structures of the maleimide and thiol, as well as the concentration of the competing thiol.[11]

Experimental Protocols

Precise and reproducible protocols are essential for successful bioconjugation.

This protocol outlines the fundamental steps for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye or drug) to a protein containing cysteine residues.

1. Materials and Reagents:

-

Protein solution (1-10 mg/mL) in a thiol-free buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5.[9][19]

-

Maleimide reagent stock solution (e.g., 10 mM in anhydrous DMSO or DMF).[19][20]

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).[19]

-

(Optional) Quenching reagent: L-cysteine or 2-mercaptoethanol.[9]

-

Purification system: Size-exclusion chromatography (desalting column) or dialysis.[19]

2. Procedure:

-

Buffer Preparation: Degas the conjugation buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) to prevent thiol oxidation.[21]

-

(Optional) Reduction of Disulfide Bonds: If target cysteines are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[21][22] Incubate for 20-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent.[19]

-

Prepare Maleimide Solution: Immediately before use, prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF.[12][19]

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[19][20] Add the solution dropwise while gently stirring.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[19][22] Protect from light if using a fluorescent maleimide.

-

(Optional) Quenching: To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of ~1 mM to react with any excess maleimide.

-

Purification: Remove unreacted maleimide reagent and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[19]

Caption: A typical experimental workflow for protein labeling.[19]

This method determines the concentration of reactive maleimide groups by reacting them with a known excess of a thiol (like glutathione) and then back-quantifying the remaining unreacted thiol using a chromogen like 2,2'-dinitro-5,5'-dithiodibenzoic acid (DTNB, Ellman's reagent).[23][24]

1. Principle:

-

Step 1: Maleimide-Sample + Excess GSH → GSH-Adduct + Unreacted GSH

-

Step 2: Unreacted GSH + DTNB → Colored Product (Absorbance at 412 nm)

2. Procedure:

-

Reaction: React the maleimide-containing sample with a known, excess concentration of glutathione (GSH) in a pH 7.0-7.5 buffer.

-

Color Development: After the first reaction is complete, add DTNB solution.

-

Measurement: Measure the absorbance of the resulting solution at 412 nm.

-

Calculation: The amount of maleimide is determined by subtracting the amount of unreacted GSH (measured by the DTNB reaction) from the initial amount of GSH added. A standard curve with known GSH concentrations should be used for accurate quantification.

Applications in Drug Development and Signaling

The specific reactivity of maleimides makes them invaluable for creating targeted therapeutics and chemical probes.

-

Antibody-Drug Conjugates (ADCs): Maleimides are widely used to link potent cytotoxic drugs to monoclonal antibodies.[][26] The antibody directs the drug to a specific target (e.g., a cancer cell), where the drug is then released, minimizing off-target toxicity.[4] The stability of the maleimide linker is critical to the ADC's performance and safety.[26]

-

Covalent Inhibitors: The electrophilicity of the maleimide group is exploited to design covalent inhibitors that form a permanent bond with a target protein, often a cysteine residue in an enzyme's active site.[27] This can lead to potent and long-lasting inhibition of a signaling pathway.

Caption: Covalent inhibition of a target enzyme by a maleimide drug.

Challenges and Advanced Strategies

Despite their utility, traditional maleimide linkers face challenges related to the stability of the thiosuccinimide bond.

-

Retro-Michael Reaction: The reversibility of the thiol-maleimide linkage can lead to drug exchange with endogenous thiols like albumin or glutathione, which can compromise the therapeutic index of ADCs.[16][18]

-

Hydrolysis: As previously discussed, the maleimide ring can hydrolyze, inactivating it before conjugation can occur.[6]

To address these stability issues, next-generation maleimides have been developed. For instance, dibromomaleimides can react with thiols to form a more stable adduct, and strategies that promote the hydrolysis of the thiosuccinimide ring after conjugation can "lock" the conjugate and prevent the retro-Michael reaction.[18][26]

Caption: Competing reaction pathways for a maleimide in buffer.

References

- 2. benchchem.com [benchchem.com]

- 3. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00168D [pubs.rsc.org]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 12. benchchem.com [benchchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. biotium.com [biotium.com]

- 23. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 24. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]

- 26. benchchem.com [benchchem.com]

- 27. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to N-Isopropylmaleimide: Stability and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylmaleimide is a vital reagent used in bioconjugation, polymer synthesis, and as a metabolite in various biochemical pathways. Its utility is intrinsically linked to the reactivity of the maleimide moiety. However, this reactivity also makes it susceptible to degradation, necessitating a thorough understanding of its stability profile and adherence to strict storage and handling protocols to ensure experimental reproducibility and product integrity. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application. Key properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₉NO₂[1] |

| Molecular Weight | 139.15 g/mol [1] |

| Appearance | Powder[1] |

| Boiling Point | 217.6 °C[1] |

| Synonyms | 1-propan-2-ylpyrrole-2,5-dione[2] |

| CAS Number | 1073-93-4[1] or 29720-92-1[3][4] |

Chemical Stability and Degradation Pathways

This compound is chemically stable under standard ambient and recommended storage conditions.[5] However, its stability is compromised by moisture, elevated pH, light, and the presence of radical initiators. The two primary degradation pathways are hydrolysis and polymerization.

The maleimide ring is susceptible to hydrolysis, which involves the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons, leading to ring-opening. This reaction produces the corresponding N-isopropylmaleamic acid.

-

pH-Dependence : The rate of hydrolysis is significantly influenced by pH. While relatively slow at neutral or acidic pH, the reaction is accelerated under basic conditions (pH > 7.5).[6] Studies on analogous N-alkylmaleimides confirm that hydrolysis can occur and is a critical factor in the stability of maleimide-thiol conjugates.[7] The reaction with primary amines also becomes more prevalent at pH values above 7.5.[6]

Caption: Hydrolysis pathway of this compound.

The vinyl group (C=C double bond) in the maleimide ring can undergo free-radical polymerization.[1][8] This process leads to the formation of high molecular weight polymers, depleting the active monomeric reagent.

-

Initiators : Polymerization can be initiated by heat, UV light, or chemical free-radical initiators such as azobisisobutyronitrile (AIBN).[9][10] Experimental protocols for the polymerization of N-substituted maleimides often involve refluxing in a solvent like THF with AIBN at temperatures around 65°C.[9][10]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 29720-92-1 [chemicalbook.com]

- 4. This compound CAS#: 29720-92-1 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 9. zenodo.org [zenodo.org]

- 10. scispace.com [scispace.com]

Navigating the Risks: A Technical Guide to the Safe Handling of N-Isopropylmaleimide Powder

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylmaleimide is a valuable reagent in bioconjugation, polymer synthesis, and drug development. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound powder to ensure a safe laboratory environment.

Physicochemical and Toxicological Profile

A clear understanding of the intrinsic properties of this compound is fundamental to safe handling. The following tables summarize key physicochemical data and hazard classifications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₉NO₂ | [1][2][3] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [1] |

| Boiling Point | 217.6 °C | [1] |

| Purity | Min. 95% | [1] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | H302 |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | H315[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | H319[1] |

| Respiratory Irritation | May cause respiratory irritation (Category 3) | H335[1] |

| Carcinogenicity | May cause cancer (Category 1B) | H350[4] |

Note: Toxicological data for this compound is not extensively reported in all sources. Some classifications are based on data from structurally similar compounds and should be treated with caution. Always refer to the most recent Safety Data Sheet (SDS) from your supplier.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound powder to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | Protects against dust particles and splashes causing serious eye irritation.[1][5][6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin irritation and potential absorption.[5][7] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, chemical-resistant coveralls may be required. | Minimizes skin contact with the powder.[4][5] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][8] If engineering controls are not sufficient, a NIOSH-approved respirator for dusts should be worn. | Prevents inhalation, which can cause respiratory tract irritation.[1][8] |

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for minimizing risk.

General Handling

-

Engineering Controls: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][8]

-

Avoid Dust Formation: Handle the powder carefully to avoid generating dust. Use appropriate tools for weighing and transferring.[6][8]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling and before leaving the laboratory.[5][9]

-

Grounding: For processes that may generate static electricity, ensure that containers and equipment are properly bonded and grounded to prevent ignition.[4]

Storage

-

Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.[1][5][7]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

-

Light and Moisture: Protect from light and moisture.[8]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response Workflow

Caption: Workflow for handling a spill of this compound powder.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]

-

Skin Contact: In case of skin contact, immediately wash off with plenty of water for at least 15 minutes.[6][8] Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

-